5-Chloro-3-iodobenzo[b]thiophene
Description
Contextualization within Benzo[b]thiophene Chemistry and Halogenated Heterocyclic Scaffolds
Benzo[b]thiophene, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, forms the core of numerous biologically active molecules and functional organic materials. The introduction of halogen atoms onto this scaffold, as seen in 5-Chloro-3-iodobenzo[b]thiophene, dramatically influences its chemical reactivity and physical properties. Halogenated heterocycles are crucial building blocks in medicinal chemistry and materials science, often enhancing the biological efficacy of a molecule or tuning its electronic properties. The specific placement of a chloro group at the 5-position and an iodo group at the 3-position provides distinct opportunities for regioselective functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules.
Significance of Sulfur-Containing Heterocycles in Advanced Organic Synthesis and Materials Science Research
Sulfur-containing heterocycles are a cornerstone of modern chemical research, with applications spanning from pharmaceuticals to organic electronics. The presence of a sulfur atom imparts unique electronic and structural characteristics to these molecules. In the context of materials science, the polarizable nature of sulfur can facilitate intermolecular interactions, leading to desirable properties for organic semiconductors and molecular conductors. The development of novel synthetic methods to access and modify sulfur-containing heterocycles is, therefore, an active area of investigation, driven by the continuous demand for new materials with tailored functionalities.
Research Trajectories and Academic Significance of Functionalized Benzo[b]thiophenes
Research into functionalized benzo[b]thiophenes is a vibrant and expanding area of organic chemistry. Current research trajectories focus on the development of efficient and selective methods for their synthesis and subsequent elaboration. The academic significance of these compounds lies in their utility as versatile synthetic intermediates. For instance, the carbon-iodine bond in 3-iodobenzo[b]thiophenes is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this position. This capability has been widely exploited in the construction of complex molecular architectures with potential applications in drug discovery and materials science. The study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships and the development of new synthetic methodologies.
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for analogous compounds. One of the most effective strategies for the synthesis of 3-halobenzo[b]thiophenes is the electrophilic cyclization of ortho-alkynyl thioanisole (B89551) derivatives.
A potential synthesis could commence with a suitable starting material, such as 4-chloro-2-methylthioaniline, which can be converted to the corresponding diazonium salt and subsequently to 1-chloro-4-ethynyl-2-(methylthio)benzene. This intermediate could then undergo an iodocyclization reaction.
A related, documented synthesis is that of diethyl 5-chlorobenzo[b]thiophene-2,3-dicarboxylate, which provides insight into the formation of the 5-chlorobenzo[b]thiophene core. rsc.org This reaction involves the visible-light-promoted cyclization of a disulfide with an alkyne. rsc.org
Furthermore, the synthesis of the constitutional isomer, 4-chloro-3-iodobenzo[b]thiophene, has been reported via an aryne reaction with an alkynyl sulfide (B99878) followed by decarboxylative iodination. rsc.org This methodology highlights the feasibility of introducing both chloro and iodo substituents onto the benzo[b]thiophene scaffold.
The reactivity of this compound is expected to be dictated by the two halogen substituents. The iodine atom at the 3-position is anticipated to be the more reactive site for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of functional groups. The chlorine atom at the 5-position is generally less reactive in such transformations but can still participate in certain nucleophilic aromatic substitution reactions under forcing conditions or through metal-catalyzed processes.
Interactive Data Tables
Below are interactive tables summarizing the key properties of this compound and a related compound for which spectroscopic data is available.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 2166566-68-1 | a2bchem.combldpharm.com |
| Molecular Formula | C₈H₄ClIS | - |
| Molecular Weight | 294.54 g/mol | - |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
Table 2: Spectroscopic Data for Diethyl 5-chlorobenzo[b]thiophene-2,3-dicarboxylate
| Data Type | Values | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.96 (d, J = 2.0 Hz, 1H), 7.76 (d, J = 8.7 Hz, 1H), 7.44 (dd, J = 8.7, 2.0 Hz, 1H), 4.49 (q, J = 7.1 Hz, 2H), 4.41 (q, J = 7.1 Hz, 2H), 1.45–1.38 (m, 6H) | rsc.org |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.7, 161.5, 138.1, 137.9, 136.2, 132.1, 131.9, 127.9, 124.1, 123.5, 62.3, 62.1, 14.1 | rsc.org |
| HRMS (ESI) | calculated for C₁₄H₁₄ClO₄S (M+H)⁺: 313.0296, found: 313.0285 | rsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2166566-68-1 |
|---|---|
Molecular Formula |
C8H4ClIS |
Molecular Weight |
294.54 g/mol |
IUPAC Name |
5-chloro-3-iodo-1-benzothiophene |
InChI |
InChI=1S/C8H4ClIS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H |
InChI Key |
QTWUPALVOACXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 3 Iodobenzo B Thiophene and Its Analogues
Retrosynthetic Analysis of the 5-Chloro-3-iodobenzo[b]thiophene Framework
Strategic Disconnections and Precursor Identification
A retrosynthetic analysis of this compound reveals several key disconnections to identify potential starting materials. The carbon-iodine bond at the C3 position and the carbon-sulfur bonds of the thiophene (B33073) ring are logical points for disconnection.
One primary disconnection strategy involves breaking the C3-I bond, leading to a 5-chlorobenzo[b]thiophene precursor. This intermediate can then be subjected to a direct iodination reaction.
A more fundamental disconnection involves the cleavage of the thiophene ring, specifically the C2-C3 and the C-S bonds. This approach points towards precursors like a substituted 2-alkynylthioanisole. For the target molecule, this would be a 1-chloro-4-((2-ethynylphenyl)thio)benzene derivative. The subsequent cyclization and iodination would then construct the desired this compound.
Another retrosynthetic pathway could involve the disconnection of the benzene (B151609) ring portion, starting from a functionalized thiophene and constructing the fused benzene ring. However, the former strategies starting from substituted benzenes are generally more common.
Classical and Established Synthetic Routes to the Benzo[b]thiophene Core with Halogenation
The synthesis of halogenated benzo[b]thiophenes can be achieved through various methods, primarily involving electrophilic cyclization or direct halogenation of a pre-formed benzo[b]thiophene core.
Electrophilic Cyclization Strategies for Benzo[b]thiophene Formation
Electrophilic cyclization reactions are powerful tools for the synthesis of halogenated heterocycles. nih.gov These reactions typically involve the activation of a carbon-carbon triple bond by an electrophile, followed by an intramolecular cyclization with a tethered nucleophile. nih.gov
A well-established method for the synthesis of 3-iodobenzo[b]thiophenes involves the iodocyclization of 2-alkynylthioanisoles. This two-step process begins with a Sonogashira coupling of a terminal alkyne with a 2-iodothioanisole (B1305124) to form the 2-alkynylthioanisole intermediate. nih.govresearchgate.net The subsequent electrophilic cyclization is then carried out using an iodine source such as molecular iodine (I₂), iodine monochloride (ICl), or N-iodosuccinimide (NIS). nih.govnih.gov This methodology offers a direct route to the 3-iodo-substituted benzo[b]thiophene core.
A more recent and environmentally benign approach utilizes copper(II) sulfate (B86663) in combination with sodium halides as the halogen source for the electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov This method is advantageous as it uses inexpensive and readily available reagents and proceeds in high yields in ethanol (B145695). nih.gov By using sodium iodide, this method can be applied to the synthesis of 3-iodobenzo[b]thiophenes. Similarly, using sodium chloride or sodium bromide allows for the synthesis of the corresponding 3-chloro and 3-bromo analogs. nih.gov
| Catalyst/Reagent | Halogen Source | Solvent | Yield | Reference |
| Copper(II) sulfate | Sodium Iodide | Ethanol | High | nih.gov |
| Copper(II) sulfate | Sodium Bromide | Ethanol | High | nih.gov |
| Copper(II) sulfate | Sodium Chloride | Ethanol | High | nih.gov |
Direct Halogenation of Pre-formed Benzo[b]thiophenes (e.g., C3-chlorination)
An alternative strategy involves the direct halogenation of a pre-existing benzo[b]thiophene ring system. Electrophilic substitution on benzo[b]thiophene typically occurs preferentially at the C3 position. chemicalbook.comdoi.org
For instance, the direct chlorination of a C2-substituted benzo[b]thiophene can be achieved using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile (B52724) at elevated temperatures. nih.govrsc.org This method provides a direct route to C3-chlorinated products. nih.gov While this specific example details C3-chlorination, similar principles apply to iodination. Iodination of benzo[b]thiophene with iodine in the presence of mercuric oxide has been shown to regioselectively yield 3-iodobenzo[b]thiophene. chemicalbook.com Therefore, starting with 5-chlorobenzo[b]thiophene, a direct iodination at the C3 position could potentially yield the target molecule, this compound.
| Reagent | Position of Halogenation | Yield | Reference |
| Sodium hypochlorite pentahydrate | C3 | 30-65% | nih.govrsc.org |
| Iodine/Mercuric oxide | C3 | Not specified | chemicalbook.com |
| Bromine in CCl₄ | C3 | 92% | chemicalbook.com |
Modern and Transition-Metal-Catalyzed Synthetic Approaches to this compound
The introduction of halogens at specific positions of the benzo[b]thiophene core, as in this compound, provides valuable handles for further molecular elaboration through cross-coupling reactions. Transition-metal catalysis has become an indispensable tool for achieving such specific halogenation and subsequent derivatization.
Palladium-Catalyzed C-H Functionalization for Benzo[b]thiophene Derivatization
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, enabling the direct functionalization of C-H bonds, which were once considered unreactive. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, thus offering a more atom- and step-economical route to complex molecules. nih.gov
The direct arylation of benzo[b]thiophenes at the β-position (C3) has been a significant challenge, with many methods favoring α-arylation (C2). However, recent advancements have led to the development of palladium-catalyzed systems that achieve high regioselectivity for β-arylation. nih.govacs.org One such system employs a palladium catalyst in conjunction with aryl iodides to functionalize the C3 position of benzo[b]thiophenes at room temperature. nih.govacs.org This method is notable for its operational simplicity and tolerance of various functional groups. nih.govacs.org
The regioselectivity of these reactions is a critical aspect, and mechanistic studies suggest that the C-H functionalization can proceed through different pathways, including electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), or a Heck-type process. nih.gov For benzo[b]thiophene, the observed β-selectivity is inconsistent with an SEAr pathway, which would favor the more nucleophilic α-position. nih.gov Instead, kinetic evidence points towards a Heck-type mechanism for the β-arylation of benzo[b]thiophenes. nih.govacs.org
| Catalyst System | Reactants | Conditions | Product | Yield | Regioselectivity (β:α) | Reference |
| Pd(OAc)2 / PPh3 | Benzo[b]thiophene, Aryl iodide | Ag2CO3, solvent-free, IR | 2-Arylbenzo[b]thiophene | High | >99:1 | researchgate.net |
| Pd catalyst | Benzo[b]thiophene, Aryl iodide | Room temperature | 3-Arylbenzo[b]thiophene | High | >99:1 | nih.govacs.org |
This table presents data on palladium-catalyzed direct arylation of benzo[b]thiophene, highlighting different regioselectivities based on the catalytic system.
Once a halogenated benzo[b]thiophene, such as this compound, is synthesized, palladium-catalyzed cross-coupling reactions offer a powerful means of further derivatization.
The Suzuki-Miyaura coupling , which pairs organoboron compounds with organic halides, is a versatile method for creating carbon-carbon bonds. researchgate.netrsc.org This reaction has been successfully applied to the arylation of halogenated benzo[b]thiophenes, including those with chloro substituents. researchgate.net For instance, 3-iodobenzofurans, analogous to the target compound, readily undergo Suzuki-Miyaura coupling. nih.gov
The Sonogashira coupling provides a route to couple terminal alkynes with aryl or vinyl halides, and it has been effectively used with halogenated benzo[b]thiophenes. nih.govnih.gov This reaction allows for the introduction of alkynyl groups, which are valuable for further transformations. nih.gov The coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization, provides a direct route to 2,3-disubstituted benzo[b]thiophenes. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction is crucial for synthesizing aniline (B41778) derivatives of benzo[b]thiophenes, which are important in medicinal chemistry. The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include challenging substrates. researchgate.net
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Halogenated benzo[b]thiophene, Arylboronic acid | Pd catalyst | Aryl-substituted benzo[b]thiophene | researchgate.netnih.gov |
| Sonogashira | Halogenated benzo[b]thiophene, Terminal alkyne | Pd/Cu catalyst | Alkynyl-substituted benzo[b]thiophene | nih.govnih.gov |
| Buchwald-Hartwig | Halogenated benzo[b]thiophene, Amine | Pd catalyst with phosphine ligand | Amino-substituted benzo[b]thiophene | researchgate.net |
This table summarizes key palladium-catalyzed cross-coupling reactions for the derivatization of halogenated benzo[b]thiophenes.
Copper-Mediated/Catalyzed Syntheses of Halogenated Benzo[b]thiophenes
Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. rsc.orgacs.org Copper-catalyzed methods have been developed for the synthesis of multi-substituted benzo[b]thiophenes through domino reactions involving radical cyclization. rsc.org In one approach, 2-iodophenyl ketones react with a sulfur surrogate in a copper-catalyzed domino process to yield multi-substituted benzo[b]thiophenes. rsc.org
Furthermore, the intramolecular copper-catalyzed carbomagnesiation of alkynyl(aryl)thioethers presents a pathway to functionalized benzo[b]thiophenes. nih.gov Copper(I)-mediated reactions are also employed in the synthesis of benzo[b]thiophene-1,1-dioxides. researchgate.net
Ruthenium-Catalyzed Annulation Reactions for Disubstituted Benzo[b]thiophenes
Ruthenium catalysts have emerged as powerful tools for the construction of complex heterocyclic systems. A notable application is the ruthenium(II)-catalyzed annulation of benzenesulfonyl azides with 1,4-diaryl/dialkyl-buta-1,3-diynes to produce 2,3-disubstituted benzo[b]thiophene-1,1-dioxides. acs.orgresearchgate.net This method proceeds through an ipso-attack followed by an S-migration pathway and allows for late-stage derivatization. acs.orgresearchgate.net This strategy provides a streamlined approach to structurally diverse benzo[b]thiophene scaffolds. acs.org
Rhodium-Catalyzed Multi-Component Coupling Reactions
Rhodium catalysis enables novel multi-component reactions for the synthesis of benzo[b]thiophenes. researchgate.netresearchgate.net One such method involves a three-component coupling of arylboronic acids, alkynes, and elemental sulfur. researchgate.netresearchgate.net This reaction proceeds with high regioselectivity through a sequence of alkyne insertion, C-H activation, and sulfur atom transfer to a metallacycle intermediate. researchgate.netresearchgate.net This approach offers a highly efficient route to a variety of benzo[b]thiophene derivatives. researchgate.netresearchgate.net
Aryne Reactions for Benzo[b]thiophene Synthesis and Functionalization
The application of aryne chemistry has emerged as a powerful tool for the construction of the benzo[b]thiophene core. rsc.orgrsc.orgresearchgate.netelsevierpure.com This approach often involves the in-situ generation of a highly reactive aryne intermediate, which then undergoes a cycloaddition reaction with a suitable sulfur-containing component.
A notable one-step synthesis of benzo[b]thiophenes involves the reaction of aryne precursors, such as o-silylaryl triflates, with alkynyl sulfides. rsc.orgrsc.orgresearchgate.net This intermolecular process allows for the formation of a wide array of 3-substituted benzo[b]thiophenes. rsc.orgrsc.org The reaction demonstrates good functional group tolerance, enabling the synthesis of diverse and multi-substituted derivatives. rsc.orgrsc.orgelsevierpure.com For instance, the reaction between an aryne precursor and an alkynyl sulfide (B99878) in the presence of cesium fluoride (B91410) in a solvent like acetonitrile or 1,4-dioxane (B91453) can lead to the desired benzo[b]thiophene scaffold through C-S and C-C bond formations. rsc.orgresearchgate.net This method has been successfully applied to synthesize 4-chloro-3-iodobenzo[b]thiophene, showcasing its utility in accessing halogenated derivatives. researchgate.net
The versatility of this aryne-based strategy is further highlighted by the ability to introduce various substituents at the C2 and C3 positions of the benzo[b]thiophene ring. rsc.org This is particularly relevant for creating a library of analogs for structure-activity relationship studies in drug discovery and materials science.
Chemo- and Regioselective Synthesis Considerations for this compound
Achieving the specific 5-chloro-3-iodo substitution pattern on the benzo[b]thiophene core requires careful consideration of chemo- and regioselectivity. Electrophilic cyclization reactions of appropriately substituted precursors are a common and effective strategy. nih.govresearchgate.netresearchgate.net
The synthesis often starts with a substituted thioanisole (B89551) derivative, which undergoes cyclization in the presence of an electrophilic halogen source. For the synthesis of 3-halobenzo[b]thiophenes, 2-alkynyl thioanisoles are versatile starting materials. nih.govresearchgate.net The choice of the electrophile and reaction conditions dictates which halogen is incorporated at the 3-position. For instance, using iodine (I₂) as the electrophile leads to the formation of 3-iodobenzo[b]thiophenes. researchgate.net
To introduce the chloro-substituent at the 5-position, the starting material must contain a chlorine atom at the corresponding position on the benzene ring. The regioselectivity of the cyclization is generally high, leading to the desired isomer. The synthesis of 2,3,7-regioselectively functionalized benzo[b]thiophenes has been achieved through a combination of ortho-lithiation and halocyclization strategies, demonstrating precise control over substituent placement. researchgate.net
Recent advancements have focused on modular and regioselective approaches, such as the cobalt/titanium co-catalyzed assembly of aryl titanates, alkynes, and a sulfur source, to construct benzo-fused five-membered rings with high regiocontrol. nih.gov
Green Chemistry and Sustainable Synthetic Methodologies for Benzo[b]thiophenes
The principles of green chemistry are increasingly being integrated into the synthesis of benzo[b]thiophenes to minimize environmental impact and enhance sustainability. organic-chemistry.orgnih.govresearchgate.netuwf.edu
Solvent-Free and Environmentally Benign Reaction Conditions
A significant focus in green synthesis is the reduction or elimination of hazardous organic solvents. Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions have been developed for the synthesis of benzothiophene (B83047) derivatives. organic-chemistry.org This approach offers an economical and environmentally friendly route to these important heterocycles. organic-chemistry.org
Furthermore, the use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" in an environmentally friendly solvent like ethanol represents a significant advancement in the synthesis of chlorinated benzo[b]thiophenes. nih.gov This method avoids the use of toxic and corrosive halogenating agents. nih.govresearchgate.netuwf.edu The reaction proceeds via an electrophilic chlorocyclization and has been successfully applied to produce a variety of halogenated heterocycles in high yields under mild conditions. nih.govresearchgate.netuwf.edu
Recyclable Catalyst Systems in Halogenated Benzo[b]thiophene Synthesis
The development of recyclable catalyst systems is a cornerstone of sustainable chemistry. While specific examples of recyclable catalysts for the synthesis of this compound are not extensively detailed in the provided search results, the broader field of benzo[b]thiophene synthesis offers insights into this area.
Copper-catalyzed reactions are frequently employed for the synthesis of halogenated benzo[b]thiophenes. nih.govresearchgate.netnih.gov For instance, copper(II) sulfate is used in conjunction with sodium halides for the electrophilic halocyclization of alkynes. researchgate.netnih.gov While not explicitly described as recycled in these reports, copper catalysts, in general, are amenable to recovery and reuse, often through precipitation and filtration, which aligns with green chemistry principles. The development of heterogeneous or polymer-supported copper catalysts could further enhance the recyclability and sustainability of these synthetic routes.
Reactivity and Mechanistic Investigations of 5 Chloro 3 Iodobenzo B Thiophene
General Reactivity Profile of Benzo[b]thiophene with Halogen Substituents
The benzo[b]thiophene ring system is a π-electron-rich heterocycle, making it susceptible to electrophilic attack. researchgate.net In contrast to thiophene (B33073), where electrophilic substitution preferentially occurs at the α-position (C2), benzo[b]thiophene favors substitution at the β-position (C3). researchgate.net The order of positional reactivity for electrophilic substitution, such as nitration, is generally 3 > 2 > 6 > 5 > 4 > 7. researchgate.net Halogenation under acidic conditions also typically yields the 3-halobenzothiophene. researchgate.net
The presence of halogen substituents on the benzo[b]thiophene core significantly influences its reactivity. Halogens are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect, yet they are ortho, para-directing. In the case of 5-Chloro-3-iodobenzo[b]thiophene, the existing iodine at the most reactive C3 position and the chlorine at the C5 position will direct incoming electrophiles.
In the context of metalation, deprotonation of benzo[b]thiophene occurs preferentially at the C2 position. researchgate.net Metal-halogen exchange is also more favored at the α-position over the β-position. researchgate.net This differential reactivity is crucial for regioselective functionalization.
Electrophilic Aromatic Substitution (EAS) Pathways on this compound
While the benzo[b]thiophene nucleus is generally reactive towards electrophiles, the presence of two halogen atoms in this compound deactivates the ring towards electrophilic aromatic substitution. The iodine at the C3 position, the most nucleophilic site, sterically and electronically hinders further electrophilic attack at this position. researchgate.netchemicalbook.com
However, electrophilic substitution can still occur, primarily directed to the available positions on the benzene (B151609) ring. The chlorine atom at C5 is a deactivating, ortho, para-director. Therefore, incoming electrophiles would be directed to the C4 and C6 positions. The electronic and steric environment of the molecule will dictate the precise regioselectivity of these reactions. For instance, nitration of benzo[b]thiophene itself can lead to a mixture of isomers, including 2-, 3-, and 4-nitrobenzo[b]thiophene. cdnsciencepub.com
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly when strong electron-withdrawing groups are present to activate the ring. chemistrysteps.comyoutube.com The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org
For SNAr to occur, the leaving group must be at a position activated by an electron-withdrawing group, typically in the ortho or para position. youtube.comyoutube.com In this compound, the reactivity of the C-Cl and C-I bonds towards nucleophilic attack will depend on the reaction conditions and the nature of the nucleophile. Generally, in SNAr reactions, the rate of reaction follows the trend F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond. youtube.com
However, another mechanism, the elimination-addition (benzyne) mechanism, can occur with very strong bases like sodium amide (NaNH2). chemistrysteps.com In this case, the leaving group ability follows the order I > Br > Cl > F. chemistrysteps.com
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly efficient for aryl iodides and bromides when treated with organolithium reagents like n-butyllithium. wikipedia.orgias.ac.in
In this compound, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective metal-halogen exchange. The C-I bond is much more susceptible to exchange than the C-Cl bond. wikipedia.org Treatment with an alkyllithium reagent at low temperatures would selectively generate the 3-lithio-5-chlorobenzo[b]thiophene intermediate.
This lithiated species is a powerful nucleophile and can be quenched with various electrophiles to introduce a wide range of functional groups at the C3 position, while leaving the C5-chloro substituent intact. This provides a powerful strategy for the regioselective functionalization of the molecule. For example, quenching with deuterium (B1214612) oxide (D2O) would introduce a deuterium atom at the C3 position. nih.gov
Advanced Cross-Coupling Reactions Leveraging Iodine and Chlorine Functionalities
The presence of two different halogen atoms on the this compound scaffold makes it an ideal substrate for sequential and site-selective cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is the cornerstone of these strategies.
C–C Bond Formation (e.g., Heck, Suzuki, Sonogashira)
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org this compound can undergo a Heck reaction selectively at the C3-iodo position to introduce a vinyl group. wikipedia.orgyoutube.com
Suzuki Reaction: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orglibretexts.org The C3-iodo position of this compound can be selectively coupled with a boronic acid or ester under mild conditions. wikipedia.orgorganic-chemistry.org A subsequent Suzuki coupling at the C5-chloro position would require more forcing conditions.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction can be applied to this compound to introduce an alkynyl substituent selectively at the C3 position. wikipedia.orgsioc-journal.cn
C–N and C–O Bond Formation (e.g., Buchwald-Hartwig Amination)
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds are fundamental transformations in organic synthesis, crucial for the construction of numerous pharmaceuticals, agrochemicals, and materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction is noted for its broad substrate scope and functional group tolerance, overcoming the limitations of older methods. wikipedia.org
In the context of this compound, the presence of two distinct halogen atoms—iodine at the 3-position and chlorine at the 5-position—offers opportunities for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective amination or etherification at the 3-position, leaving the 5-chloro substituent intact for subsequent transformations.
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical for the efficiency of the catalytic system, with bulky, electron-rich phosphine (B1218219) ligands often employed to promote the key steps of the catalytic cycle. organic-chemistry.org
While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in the provided search results, the principles of the reaction are well-established for a wide range of aryl halides. wikipedia.orgorganic-chemistry.org It is expected that this substrate would readily undergo selective C-N bond formation at the C-I bond with various primary and secondary amines. Similarly, the analogous Buchwald-Hartwig etherification can be employed to form C-O bonds by coupling the aryl iodide with alcohols. wikipedia.org
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Component | Example | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Amine | Morpholine, Aniline (B41778), etc. | Nucleophilic partner |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium |
| Ligand | XPhos, RuPhos, BINAP | Stabilizes palladium and promotes reaction |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 3 Iodobenzo B Thiophene
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful analytical technique for the structural elucidation of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. For a derivative of 5-Chloro-3-iodobenzo[b]thiophene to be analyzed by chiroptical spectroscopy, it must first be rendered chiral. This is typically achieved through the introduction of a chiral center, such as a stereogenic carbon atom in an alkyl side chain, or by the presence of atropisomerism.
As of the current body of scientific literature, there are no specific studies detailing the synthesis and chiroptical analysis of chiral derivatives of this compound. However, the broader class of chiral benzo[b]thiophene and oligothiophene derivatives has been a subject of interest in chiroptical studies, providing a framework for potential future investigations of chiral this compound derivatives.
Principles and Potential Applications
Should a chiral derivative of this compound be synthesized, ECD spectroscopy could provide invaluable information regarding its absolute configuration and conformational preferences in solution. The benzo[b]thiophene moiety acts as a chromophore, and its interaction with a nearby chiral center would result in a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with the spatial arrangement of the atoms, allowing for the assignment of the absolute configuration (R or S) of the stereocenter.
Furthermore, chiroptical studies on thin films of chiral oligothiophenes have revealed complex phenomena, such as the inversion of the circular dichroism signal upon sample flipping and the significant influence of the deposition technique on the observed chiroptical properties. researchgate.netrsc.orgresearchgate.net These studies highlight the sensitivity of chiroptical spectroscopy to the supramolecular arrangement of molecules in the solid state.
Illustrative Data from Related Chiral Thiophene (B33073) Systems
To illustrate the type of data that could be obtained, the table below presents findings from studies on other chiral thiophene-based systems. It is important to note that this data is not for this compound derivatives but serves as an example of chiroptical measurements in this class of compounds.
| Compound/System | Measurement Type | Key Findings | Reference |
|---|---|---|---|
| Chiral benzo[1,2-b:4,5-b']dithiophene-based oligothiophene thin film | Electronic Circular Dichroism (ECD) | Showed opposite ECD spectra for the two faces of the film, with a maximum dissymmetry factor (gabs) of +1.8 x 10-2 for the front and -1.9 x 10-2 for the back at 299 nm. researchgate.net | researchgate.net |
| Thermally annealed spin-coated films of a chiral oligothiophene | Electronic Circular Dichroism (ECD) | Exhibited strong non-reciprocal signals with a maximum gabs of -0.19 at 465 nm for the front face and an almost perfectly inverted positive profile for the back face (gabs max = +0.17 at 465 nm). researchgate.net | researchgate.net |
| Chiral regioregular polythiophenes in solution | Circular Dichroism (CD) | Showed a strong CD signal at the π–π* transition upon addition of a poor solvent or at low temperature, indicating the formation of a helical backbone in the aggregate. nih.gov | nih.gov |
The investigation of chiral derivatives of this compound using chiroptical spectroscopy would be a novel research avenue. Such studies could contribute to a deeper understanding of the structure-property relationships in this class of halogenated heterocyclic compounds and potentially open up applications in areas such as asymmetric catalysis and materials science.
Computational and Theoretical Studies of 5 Chloro 3 Iodobenzo B Thiophene
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of molecules. For 5-Chloro-3-iodobenzo[b]thiophene, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be distributed across the fused ring system, particularly the electron-rich thiophene (B33073) moiety. The LUMO would also be located over the aromatic system. The electronegative chloro and iodo substituents would influence the energy levels and spatial distribution of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: These are representative values and require specific DFT calculation for validation.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Associated with electron-donating capability |
| LUMO | -1.5 | Associated with electron-accepting capability |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and stability |
An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, revealing electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. This map is invaluable for predicting how a molecule will interact with other molecules, such as receptors or reactants.
For this compound, the ESP map would likely show:
Negative Potential: Concentrated around the sulfur atom due to its lone pairs and the chlorine atom due to its high electronegativity.
Positive Potential: A region of positive potential, known as a "sigma-hole," would be expected on the iodine atom along the axis of the C-I bond. This positive region can engage in halogen bonding, a specific type of non-covalent interaction. The hydrogen atoms on the benzene (B151609) ring would also exhibit positive potential.
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically (cleaving it to form two radicals). It is a direct measure of bond strength. In this compound, the BDEs of the C-I and C-Cl bonds are of particular interest as they are the most likely sites for bond cleavage in many chemical reactions.
The C-I bond is significantly weaker and longer than the C-Cl bond, making it more susceptible to breaking. This is the basis for its use in cross-coupling reactions. DFT calculations can provide reliable estimates of these BDEs, helping to predict the molecule's thermal stability and reaction pathways.
Table 2: Typical Average Bond Dissociation Energies (Note: These are general values and can vary based on the specific molecular environment. Calculation for the specific molecule is required for accuracy.)
| Bond | Typical BDE (kJ/mol) | Implication |
| C(aryl)-I | ~270-280 | Weaker bond, more reactive site |
| C(aryl)-Cl | ~390-400 | Stronger bond, less reactive site |
| C(aryl)-H | ~460-470 | Very strong, generally unreactive |
| C-S | ~300-360 | Relatively strong, contributes to ring stability |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While this compound is a rigid molecule with limited conformational flexibility, MD simulations are crucial for understanding how it interacts with its environment, such as a solvent or a biological target like a protein active site.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods, particularly DFT, can predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted spectrum can then be compared to experimental data to confirm the structure of a synthesized compound. This is a powerful tool for structural elucidation and is often used in conjunction with experimental NMR. For this compound, predicting the chemical shifts would help in its unambiguous identification.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Approaches for Theoretical Studies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity endpoint (e.g., inhibitory concentration).
While no specific QSAR model for this compound exists, if it were part of a library of related compounds tested for a particular biological activity, a QSAR study could be developed.
Descriptors: These could include electronic properties (from DFT), steric parameters (e.g., molecular volume), and lipophilicity (e.g., logP).
Model Building: Statistical techniques like multiple linear regression or machine learning would be used to build the predictive model.
Application: The resulting model could predict the activity of new, unsynthesized benzo[b]thiophene derivatives, guiding the design of more potent compounds.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for elucidating reaction mechanisms, which is crucial for optimizing synthetic routes and understanding chemical reactivity. The modeling of reaction pathways and the characterization of transition states for the synthesis and functionalization of this compound can offer deep insights, although specific studies on this molecule are sparse. The principles can be inferred from studies on related benzo[b]thiophene derivatives. researchgate.netnih.govnih.gov
The synthesis of 3-halobenzo[b]thiophenes often proceeds via electrophilic cyclization of 2-alkynyl thioanisoles. researchgate.net Computational modeling, particularly using Density Functional Theory (DFT), can be employed to map the potential energy surface of such reactions. This allows for the identification of the most likely reaction pathway by comparing the energies of intermediates and transition states.
For a reaction involving the formation of this compound, DFT calculations could model the cyclization step. This would involve locating the transition state structure for the intramolecular attack of the sulfur atom on the alkyne, activated by an iodine electrophile. The calculated activation energy for this transition state would provide a quantitative measure of the reaction's feasibility.
Furthermore, computational studies can be used to understand the regioselectivity of reactions. For instance, in the C3-chlorination of C2-substituted benzo[b]thiophenes using sodium hypochlorite (B82951), DFT calculations have shown that the reaction proceeds through the formation of a chloronium ion intermediate. The calculations revealed a stepwise mechanism and identified the rate-determining step. Similar computational analysis could be applied to predict the reactivity of the this compound core towards further functionalization.
The following table outlines the types of data that can be obtained from reaction pathway modeling for a hypothetical reaction involving a benzo[b]thiophene derivative.
| Computational Method | Parameter | Significance |
| Density Functional Theory (DFT) | Activation Energy (ΔG‡) | Indicates the kinetic feasibility of a reaction step. |
| DFT | Reaction Energy (ΔG_rxn) | Determines the thermodynamic favorability of a reaction. |
| Transition State Theory | Rate Constant (k) | Allows for the prediction of reaction rates. |
| Natural Bond Orbital (NBO) Analysis | Atomic Charges, Orbital Interactions | Provides insight into the electronic nature of intermediates and transition states. |
By applying these computational techniques, a detailed understanding of the reaction mechanisms for the synthesis and subsequent reactions of this compound can be achieved, guiding the development of efficient and selective synthetic methodologies.
Derivatization and Functionalization Strategies Centered on 5 Chloro 3 Iodobenzo B Thiophene
Strategic Utilization of Halogen Atoms for Selective Functional Group Interconversion
The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a cornerstone of synthetic strategy for 5-Chloro-3-iodobenzo[b]thiophene. The C-I bond at the C-3 position is significantly more reactive towards oxidative addition with transition metals like palladium compared to the more robust C-Cl bond at the C-5 position. This reactivity difference allows for selective functionalization.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed selectively at the C-3 position. nih.gov This enables the introduction of a wide array of aryl or vinyl substituents by reacting this compound with various boronic acids or esters, while the C-5 chloro group remains intact for potential subsequent transformations under more forcing conditions. Similarly, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be selectively targeted to the C-3 position.
| Reaction Type | Position | Reagents/Catalyst | Outcome |
| Suzuki-Miyaura Coupling | C-3 | R-B(OH)₂, Pd catalyst, Base | Selective C-C bond formation at C-3 |
| Sonogashira Coupling | C-3 | Terminal alkyne, Pd/Cu catalyst, Base | Introduction of an alkynyl group at C-3 |
| Heck Coupling | C-3 | Alkene, Pd catalyst, Base | Introduction of a vinyl group at C-3 |
| Buchwald-Hartwig Amination | C-3 | Amine, Pd catalyst, Base | Introduction of a nitrogen substituent at C-3 |
Regioselective Derivatization at C-2, C-3, C-5, and C-7 Positions
Beyond the selective conversion of the C-I bond, the this compound scaffold allows for regioselective functionalization at other key positions.
C-2 Position: The C-2 position of the benzo[b]thiophene ring is susceptible to direct C-H activation and functionalization. acs.org Metal-catalyzed reactions, for instance using palladium or silver, can achieve direct arylation at the C-2 position. acs.org The reaction conditions can be tuned to favor functionalization at C-2 over other positions, although competition with C-3 can occur. acs.org
C-3 Position: As discussed, this position is primarily functionalized via cross-coupling reactions of the iodo group. nih.gov Efficient methods for the synthesis of 3-iodobenzo[b]thiophenes have been developed, highlighting the importance of this position as a synthetic handle. researchgate.net
C-5 Position: The chloro group at C-5 can be substituted through nucleophilic aromatic substitution or more vigorous cross-coupling conditions than those required for the C-3 iodo group.
C-7 Position: Functionalization at the C-7 position can be achieved through strategies like directed ortho-lithiation. researchgate.net If a directing group were installed at a suitable position, it could direct a metalation event specifically to the C-7 position, allowing for the introduction of various electrophiles. An efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been demonstrated using this type of strategy. researchgate.net
| Position | Derivatization Strategy | Example Reaction |
| C-2 | Direct C-H Activation/Arylation | Pd or Ag-catalyzed coupling with aryl halides. acs.org |
| C-3 | Cross-Coupling | Suzuki-Miyaura coupling of the C-I bond. nih.gov |
| C-5 | Cross-Coupling (harsher conditions) | High-temperature Suzuki-Miyaura coupling. |
| C-7 | Directed ortho-Metalation | Lithiation followed by quenching with an electrophile. researchgate.net |
Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety
The ability to perform sequential and regioselective reactions makes this compound an ideal starting material for constructing complex molecular architectures. Iodine-containing benzo[b]thiophenes are considered promising scaffolds for bio-inspired molecules. elsevierpure.com A synthetic sequence could begin with a Suzuki coupling at the C-3 position, followed by a direct C-H arylation at the C-2 position. The remaining chloro group at C-5 could then be used as a handle for further diversification or to modulate the electronic properties of the final molecule. This step-wise approach allows for the controlled, three-dimensional growth of molecular complexity from a relatively simple, pre-functionalized core.
Development of Chemical Libraries for Academic Screening Efforts
High-throughput screening (HTS) campaigns rely on diverse collections of compounds to identify new chemical probes and drug leads. nih.gov The this compound scaffold is an excellent starting point for generating a focused chemical library. By leveraging the differential reactivity of the C-3 and C-5 halogens and the potential for C-H functionalization at C-2 and C-7, a combinatorial approach can be employed. A diverse set of building blocks (e.g., boronic acids, amines, alkynes) can be introduced at the C-3 position, followed by a second diversification step at another position (e.g., C-2). This strategy enables the efficient sampling of biologically relevant chemical space, creating a library of related compounds with varied steric and electronic properties for academic screening efforts. nih.gov
| Library Generation Stage | Position Targeted | Reaction Type | Diversity Input |
| Stage 1 | C-3 | Suzuki, Sonogashira, etc. | Various boronic acids, alkynes |
| Stage 2 | C-2 | Direct C-H Arylation | Various aryl halides |
| Stage 3 | C-7 | ortho-Lithiation/Electrophile | Various electrophiles |
Isotopic Labeling Strategies for Mechanistic Research
Understanding reaction mechanisms is crucial for optimizing synthetic methods and for studying the fate of molecules in biological systems. Isotopic labeling is a powerful tool for these mechanistic investigations. nih.gov For reactions involving this compound, labeling can be used to elucidate complex pathways. For example, to study the mechanism of a C-H activation reaction at the C-2 position, a substrate could be synthesized with deuterium (B1214612) at C-2. Measuring the kinetic isotope effect (KIE) could then determine if C-H bond cleavage is the rate-limiting step of the reaction. acs.org Similarly, using ¹³C-labeled reagents in coupling reactions and analyzing the products by NMR spectroscopy or mass spectrometry can help trace the flow of atoms and identify key intermediates, providing detailed mechanistic insights. nih.gov
Advanced Applications of 5 Chloro 3 Iodobenzo B Thiophene in Academic Research
Key Building Block in Multi-Step Organic Synthesis
5-Chloro-3-iodobenzo[b]thiophene serves as a crucial starting material or intermediate in the multi-step synthesis of a wide array of organic compounds. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, making it a powerful tool for constructing diverse molecular architectures.
Researchers have utilized this compound in the synthesis of various heterocyclic systems. For instance, it has been a precursor in the preparation of novel benzo[b]thiophene derivatives with potential pharmacological activities. nih.govresearchgate.net The synthesis often involves initial reactions at the more reactive iodine-bearing carbon, followed by modifications at the chlorine-substituted position or the thiophene (B33073) ring itself.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are frequently employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 3-position of the benzo[b]thiophene ring system, starting from the 3-iodo derivative. nih.gov This approach has enabled the synthesis of libraries of compounds with diverse substituents for screening in various biological assays.
Role in the Development of New Synthetic Methodologies and Reagents
The unique reactivity of this compound has also made it a valuable substrate in the development and optimization of new synthetic methodologies. Its well-defined structure and predictable reactivity patterns allow researchers to test the scope and limitations of novel catalytic systems and reagents.
For example, its use in palladium-catalyzed cross-coupling reactions has not only led to the synthesis of new compounds but has also contributed to a deeper understanding of these important transformations. nih.govd-nb.inforesearchgate.net Studies involving this compound help in refining catalyst systems, reaction conditions, and exploring the tolerance of various functional groups.
Furthermore, electrophilic cyclization reactions involving precursors to the benzo[b]thiophene core, which can ultimately lead to structures like this compound, have been a subject of methodological development. These studies aim to create more efficient and environmentally benign ways to construct the benzo[b]thiophene scaffold. nih.govresearchgate.net
Research on Probes for Biological Systems (Non-Clinical)
Derivatives of this compound are actively being investigated as probes for studying biological systems. These non-clinical studies focus on understanding fundamental biological processes, identifying new drug targets, and elucidating the mechanisms of action of bioactive molecules.
Enzyme Inhibition Studies
The benzo[b]thiophene scaffold is a recognized pharmacophore, and derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes. These studies are crucial for understanding the structural requirements for enzyme binding and for the rational design of more potent and selective inhibitors.
For example, compounds containing the benzo[b]thiophene core have been investigated as potential kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. By systematically modifying the structure of this compound, researchers can explore the structure-activity relationships (SAR) for kinase inhibition.
Another area of interest is the inhibition of cholinesterases, enzymes involved in the breakdown of the neurotransmitter acetylcholine. While specific studies on this compound in this context are not extensively documented in the provided results, the broader class of thiophene and benzo[b]thiophene derivatives has been explored for this purpose.
Antimicrobial Research
The search for new antimicrobial agents is a global health priority, and this compound has served as a scaffold for the synthesis of novel compounds with potential antibacterial and antifungal activity. nih.govnih.gov These studies involve the synthesis of a series of derivatives and their subsequent in vitro evaluation against various pathogenic microorganisms.
Research has shown that the introduction of different substituents on the benzo[b]thiophene ring system can significantly influence the antimicrobial potency and spectrum of activity. nih.govresearchgate.netresearchgate.netasianpubs.org For instance, the synthesis of chalcones and their subsequent cyclization to form various heterocyclic systems attached to the benzo[b]thiophene core has yielded compounds with notable antibacterial activity. researchgate.net
The characterization of these potential antimicrobial agents involves determining their minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. nih.govnih.gov These non-clinical studies are the first step in the long process of developing new antimicrobial drugs.
Potential in Materials Science Research
The rigid, planar structure and the presence of heteroatoms in the benzo[b]thiophene core make derivatives of this compound interesting candidates for materials science research. The ability to tune the electronic properties through chemical modification opens up possibilities for their application in organic electronics.
Organic Semiconductors and Optoelectronic Materials
While direct research on this compound for organic semiconductors is not extensively detailed in the provided search results, the broader class of benzo[b]thiophene derivatives is known to possess properties relevant to this field. The extended π-conjugated system of the benzo[b]thiophene core is a key feature for charge transport in organic materials.
The synthesis of thiophene-containing oligomers and polymers, which can be accessed through cross-coupling reactions starting from halogenated thiophenes, is a major area of research in organic electronics. researchgate.net The introduction of a chloro substituent can influence the electronic properties and stability of the resulting materials. The potential to create well-defined, functionalized benzo[b]thiophene-based materials makes this an area of ongoing interest.
Mechanochemical Properties and Sensor Development
Currently, there is a lack of specific research data available in publicly accessible scientific literature concerning the mechanochemical properties and the development of sensors based on this compound. While the broader class of benzo[b]thiophene derivatives has been investigated for various material science applications, dedicated studies on the mechanochemistry and sensor-related applications of this particular halogenated compound have not been reported.
Precursor Synthesis for Advanced Pharmaceutical Intermediates
The strategic positioning of two different halogen atoms—chlorine at the 5-position and iodine at the 3-position—makes this compound a versatile and valuable building block in the synthesis of advanced pharmaceutical intermediates. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise functionalization through various palladium-catalyzed cross-coupling reactions. This enables the generation of diverse molecular scaffolds from a single precursor, a highly desirable feature in medicinal chemistry for the creation of compound libraries.
The carbon-iodine bond is considerably more reactive and susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This reactivity differential is exploited to introduce a wide array of substituents at the 3-position while leaving the 5-chloro position intact for potential subsequent modifications. Key transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ganeshremedies.comd-nb.info For this compound, this reaction is regioselectively performed at the 3-position to introduce various aryl or heteroaryl groups, which are common substructures in pharmacologically active molecules. d-nb.inforesearchgate.net The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a cornerstone in the synthesis of complex pharmaceutical intermediates. ganeshremedies.com
Table 1: Representative Suzuki-Miyaura Coupling of this compound This table is illustrative and based on general principles of Suzuki-Miyaura reactions for similar substrates.
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Class |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-5-chlorobenzo[b]thiophenes |
| This compound | Heteroarylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 3-Heteroaryl-5-chlorobenzo[b]thiophenes |
| This compound | Vinylboronic acid | Pd₂(dba)₃ / Cs₂CO₃ | 3-Vinyl-5-chlorobenzo[b]thiophenes |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in synthesizing arylalkynes and conjugated enynes, which are precursors to a variety of pharmaceutical agents. wikipedia.org When applied to this compound, the Sonogashira coupling selectively occurs at the C-I bond, allowing for the introduction of an alkynyl moiety at the 3-position. These resulting alkynes are highly versatile intermediates that can undergo further transformations.
Table 2: Representative Sonogashira Coupling of this compound This table is illustrative and based on general principles of Sonogashira reactions for similar substrates.
| Reactant 1 | Reactant 2 | Catalyst System | Product Class |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-Alkynyl-5-chlorobenzo[b]thiophenes |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 5-Chloro-3-(trimethylsilylethynyl)benzo[b]thiophene |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govelsevierpure.com This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines, which are prevalent in numerous drug molecules. nih.gov Utilizing this compound, primary or secondary amines can be selectively coupled at the 3-position. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially when coupling with less reactive amines or sterically hindered substrates. nih.gov
Table 3: Representative Buchwald-Hartwig Amination of this compound This table is illustrative and based on general principles of Buchwald-Hartwig amination for similar substrates.
| Reactant 1 | Reactant 2 | Catalyst/Base | Product Class |
| This compound | Primary Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 3-(Alkyl/Arylamino)-5-chlorobenzo[b]thiophenes |
| This compound | Secondary Amine | Pd(OAc)₂ / XPhos / K₂CO₃ | 3-(Dialkyl/Arylalkylamino)-5-chlorobenzo[b]thiophenes |
Through the sequential and selective application of these modern coupling methodologies, this compound serves as a key starting material for the modular synthesis of complex, multi-substituted benzo[b]thiophene derivatives, thereby providing a robust platform for the discovery of new pharmaceutical candidates.
Future Research Directions and Unexplored Avenues for 5 Chloro 3 Iodobenzo B Thiophene
Discovery of Novel and Highly Efficient Synthetic Routes
While methods for the synthesis of substituted benzo[b]thiophenes are established, the development of novel, more efficient, and environmentally benign routes to 5-Chloro-3-iodobenzo[b]thiophene is a key area for future research. Current approaches often rely on multi-step sequences, which can be time-consuming and generate significant waste.
Future investigations could focus on one-pot synthesis methodologies. For instance, a rhodium-catalyzed three-component coupling reaction of an appropriately substituted arylboronic acid, an alkyne, and elemental sulfur could provide a direct entry to the benzo[b]thiophene core. researchgate.net Another promising avenue is the exploration of electrophilic halocyclization reactions. morressier.com A potential route could involve the electrophilic cyclization of a suitable 2-alkynyl thioanisole (B89551) derivative, a method that has proven effective for the synthesis of other 3-halobenzo[b]thiophenes. nih.govnih.gov The use of sodium halides in conjunction with a copper(II) salt as a source of the electrophilic halogen could offer a milder and more sustainable alternative to traditional halogenating agents. nih.gov
Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility.
| Potential Synthetic Strategy | Key Reactants | Potential Advantages |
| Rhodium-catalyzed three-component coupling | Substituted arylboronic acid, alkyne, elemental sulfur | High regioselectivity, one-pot synthesis |
| Electrophilic Halocyclization | 2-alkynyl thioanisole derivative, sodium iodide, copper(II) salt | Milder reaction conditions, use of inexpensive reagents |
| Flow Chemistry Synthesis | Continuous flow of reactants | Improved safety, scalability, and process control |
Exploration of Unconventional Reactivity and Catalysis with this compound
The distinct electronic properties of the 5-chloro and 3-iodo substituents on the benzo[b]thiophene ring system open up possibilities for unconventional reactivity and catalysis. The C-I bond at the 3-position is a prime site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of functional groups.
Future research could explore the selective C-H functionalization of the benzo[b]thiophene core, a strategy that has been successfully applied to other benzo[b]thiophene derivatives. nih.govacs.org For instance, a regioselective direct β-arylation of the C2-position could be explored, a transformation that has been achieved at room temperature for other benzo[b]thiophenes using aryl iodides as coupling partners. nih.gov
Moreover, this compound itself could serve as a ligand in novel catalytic systems. The sulfur atom and the aromatic system could coordinate to a metal center, and the electronic properties of the ligand could be fine-tuned by the chloro and iodo substituents.
Integration into Complex Natural Product Synthesis and Analog Design
The benzo[b]thiophene scaffold is a key structural motif in a number of biologically active natural products and pharmaceutical agents. researchgate.netnih.gov The unique substitution pattern of this compound makes it an attractive building block for the synthesis of complex natural products and the design of novel analogs.
Future research could focus on utilizing this compound as a versatile intermediate in the total synthesis of natural products containing the benzo[b]thiophene core. Furthermore, the systematic modification of the 3- and 5-positions could lead to the creation of libraries of novel benzo[b]thiophene derivatives for screening in various biological assays. This could lead to the discovery of new compounds with interesting biological activities, building on the known applications of benzo[b]thiophenes as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov
Advanced Computational Methodologies for Predictive Chemical Design and Materials Science
Advanced computational methods can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound. Density functional theory (DFT) calculations can be employed to predict the regioselectivity of various reactions, understand the mechanism of novel transformations, and design more efficient catalysts.
In the realm of materials science, computational modeling can be used to predict the photophysical and electronic properties of polymers and oligomers incorporating the this compound unit. This could guide the design of new organic semiconductors, light-emitting materials, and sensors. For example, studies on chiral benzo[b]thiophene-based oligothiophenes have shown that their chiroptical properties can be investigated using electronic circular dichroism (ECD) spectroscopy and computational modeling. researchgate.netrsc.org
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into the this compound scaffold could lead to the development of novel materials with interesting chiroptical properties and asymmetrically-active catalysts. Future research should focus on the development of stereoselective methods for the synthesis of chiral derivatives of this compound.
One promising approach is the use of chiral catalysts to control the stereochemistry of reactions involving the benzo[b]thiophene core. For example, organocatalytic stereoselective methods have been developed for the synthesis of polycyclic benzo[b]thiophene derivatives. rsc.org Another strategy involves the enantiospecific coupling of benzothiophene (B83047) S-oxides with boronic esters, which has been shown to produce enantioenriched 2,3-disubstituted benzo[b]thiophenes. nih.gov The development of methods for the chiral resolution of racemic mixtures of this compound derivatives could also be a valuable area of investigation.
| Approach for Stereoselective Synthesis | Key Features | Potential Outcome |
| Chiral Catalysis | Use of chiral organocatalysts or metal complexes | Enantiomerically enriched products |
| Enantiospecific Coupling | Coupling of chiral benzothiophene S-oxides with boronic esters | High enantiospecificity |
| Chiral Resolution | Separation of enantiomers from a racemic mixture | Access to both enantiomers |
Expansion of Structure-Activity Relationship (SAR) Studies at the Molecular Level
While excluding clinical or pharmacological outcomes, the expansion of structure-activity relationship (SAR) studies at the molecular level can provide fundamental insights into how modifications to the this compound scaffold influence its chemical and physical properties.
Future research could systematically vary the substituents at the 3- and 5-positions and investigate the impact on properties such as redox potential, fluorescence, and molecular recognition capabilities. For example, the introduction of different aryl or alkyl groups at the 3-position via cross-coupling reactions could modulate the electronic properties of the benzo[b]thiophene system. SAR studies have shown that for some benzo[b]thiophene derivatives, the nature of the substituent at the 3-position can significantly influence their activity in non-clinical contexts. nih.gov
These studies, supported by computational modeling, would generate a valuable dataset for understanding the fundamental principles governing the behavior of this class of compounds, which could inform the design of new functional molecules.
Development of Multicomponent Reactions Incorporating the this compound Core
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step. The development of novel MCRs that incorporate this compound as a key building block would be a significant advancement in the synthetic chemistry of this compound.
Future research could focus on designing MCRs that exploit the reactivity of both the C-I bond and other reactive sites on the benzo[b]thiophene core. For example, a one-pot reaction involving this compound, an alkyne, and a nitrogen source could potentially lead to the formation of complex, fused heterocyclic systems. The benzo[b]thiophene scaffold has been utilized in multicomponent reactions to generate diverse molecular architectures. researchgate.net The development of such reactions would not only provide rapid access to novel compound libraries but also open up new avenues for the exploration of the chemical space around the this compound core.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-3-iodobenzo[b]thiophene, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example, iodination of 5-chlorobenzo[b]thiophene derivatives using iodine monochloride (ICl) or Ullmann-type coupling can introduce the iodine substituent. Intermediates are characterized via / NMR and mass spectrometry. Reaction conditions (e.g., solvent, temperature) are optimized to minimize side products like dehalogenated byproducts .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR spectroscopy (especially , , and 2D techniques like COSY/HSQC) resolves substitution patterns. X-ray crystallography (as in ) provides definitive structural validation, though crystallization may require slow evaporation in aprotic solvents like dichloromethane/hexane .
Q. How should researchers handle and store this compound safely in the lab?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation. Use fume hoods for handling, and wear nitrile gloves and eye protection. Avoid exposure to moisture or light, as iodine substituents may undergo photolytic cleavage. Dispose of waste via halogen-specific protocols .
Advanced Research Questions
Q. How do substituent effects (Cl vs. I) influence the reactivity and electronic properties of benzo[b]thiophene derivatives?
- Methodological Answer : Computational studies (DFT) can model electron density distribution, showing iodine’s polarizable nature enhances electrophilic substitution at the 3-position. Experimental validation includes Hammett plots using reaction kinetics (e.g., Suzuki coupling rates) and UV-Vis spectroscopy to compare charge-transfer transitions .
Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies often arise from catalyst loading (e.g., Pd(PPh) vs. PdCl) or solvent polarity. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, highlights PEG-400 as a green solvent improving thiazole synthesis yields by 15–20% compared to DMF .
Q. How can researchers assess the environmental impact of this compound degradation products?
- Methodological Answer : Use LC-MS/MS to track hydrolytic/oxidative byproducts (e.g., iodinated phenols). Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate aquatic hazards. Computational tools like EPI Suite predict biodegradability and bioaccumulation potential .
Methodological and Data Analysis Questions
Q. What computational tools validate the thermochemical stability of this compound?
- Methodological Answer : Gaussian or ORCA software calculates Gibbs free energy of formation and bond dissociation energies (BDEs). Compare results with experimental thermochemistry data (e.g., NIST’s gas-phase thermochemistry databases) to validate models .
Q. How can researchers optimize literature searches for this compound-related studies?
- Methodological Answer : Use SciFinder with keywords like “this compound synthesis” or “halogenated thiophene spectroscopy.” Filter by reaction type (e.g., “cross-coupling”) and exclude patents. Cross-reference PubChem and NIST for spectral data .
Q. What interdisciplinary applications exist for this compound beyond organic chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
